2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide
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Overview
Description
2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide is a synthetic organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole ring. The pyrrolidine-1-sulfonyl group is then introduced through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base such as triethylamine. Finally, the 2-methylpropanamide moiety is attached via an amidation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions, such as with lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted amides or sulfonamides.
Scientific Research Applications
2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiadiazole groups are key to its binding affinity and specificity. These functional groups can form hydrogen bonds and other interactions with the active sites of target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(pyrrolidine-1-sulfonyl)benzoic acid
- 1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione
Uniqueness
2-Methyl-N-[5-(pyrrolidine-1-sulfonyl)-1,3,4-thiadiazol-2-YL]propanamide is unique due to its combination of a thiadiazole ring with a pyrrolidine sulfonyl group. This structure provides distinct chemical properties and biological activities compared to other similar compounds. The presence of the thiadiazole ring, in particular, offers additional sites for chemical modification and potential interactions with biological targets, enhancing its versatility in research and development.
Properties
IUPAC Name |
2-methyl-N-(5-pyrrolidin-1-ylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3S2/c1-7(2)8(15)11-9-12-13-10(18-9)19(16,17)14-5-3-4-6-14/h7H,3-6H2,1-2H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHGHGVIUNSTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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